

# Physical properties of $\alpha$ -keto esters

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## Compound of Interest

Compound Name: Ethyl 2-fluorobenzoylformate

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## Abstract

$\alpha$ -Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester moiety. This unique structural arrangement imparts a distinct reactivity profile, making them invaluable intermediates in organic synthesis and key components in various biological processes.[1] A thorough understanding of their physical properties is paramount for their effective handling, characterization, and application in research, drug development, and fine chemical manufacturing. This guide provides a comprehensive overview of the core physical properties of  $\alpha$ -keto esters, supported by experimental protocols and theoretical explanations to offer field-proven insights for scientists and researchers.

## Introduction: The Molecular Architecture of $\alpha$ -Keto Esters

$\alpha$ -Keto esters, also known as 2-oxoesters, possess the general structure R-CO-CO-OR'. [2] The juxtaposition of two carbonyl groups creates a molecule with significant polarity and electrophilicity at the carbonyl carbons. These compounds serve as versatile building blocks for synthesizing a wide array of more complex molecules, including amino acids, pharmaceuticals, and agrochemicals.[1] Their utility stems from the differential reactivity of the ketone and ester carbonyls and the acidity of the  $\alpha$ -protons, enabling a diverse range of chemical transformations.

## State, Appearance, and Organoleptic Properties

At ambient temperature, lower molecular weight  $\alpha$ -keto esters, such as methyl pyruvate and ethyl pyruvate, are typically colorless to light yellow, flammable liquids.[3][4][5] They often possess a characteristic, sometimes described as fruity or peculiar, odor.[6][7] As the length of the alkyl chains (R and R') increases, the compounds are more likely to be solids, appearing as white crystalline substances.[8]

## Boiling and Melting Points: A Tale of Intermolecular Forces

The boiling and melting points of  $\alpha$ -keto esters are governed by the strength of their intermolecular forces. As polar molecules, they exhibit dipole-dipole interactions and van der Waals dispersion forces.[9] However, lacking a hydrogen atom bonded to a highly electronegative atom, they cannot act as hydrogen bond donors for self-association, which results in boiling points that are significantly lower than those of carboxylic acids or alcohols with comparable molecular weights but higher than nonpolar alkanes.[10][11]

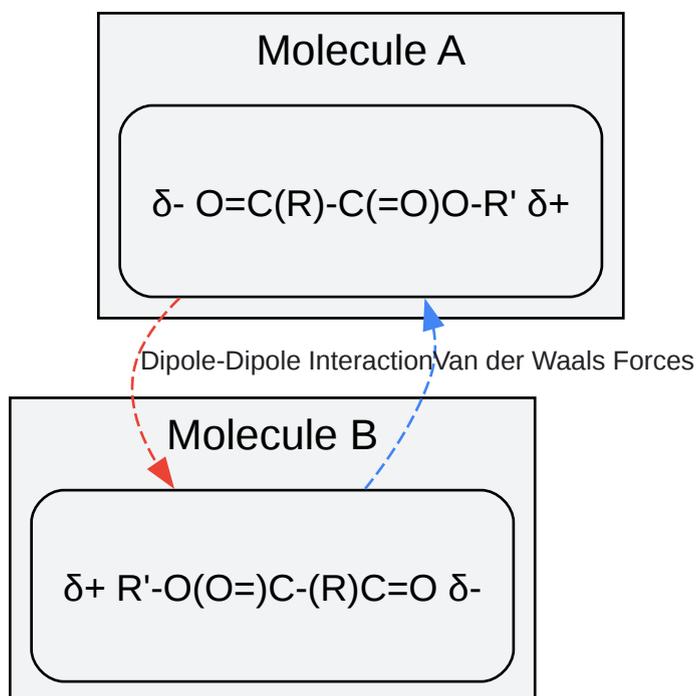
Factors Influencing Boiling and Melting Points:

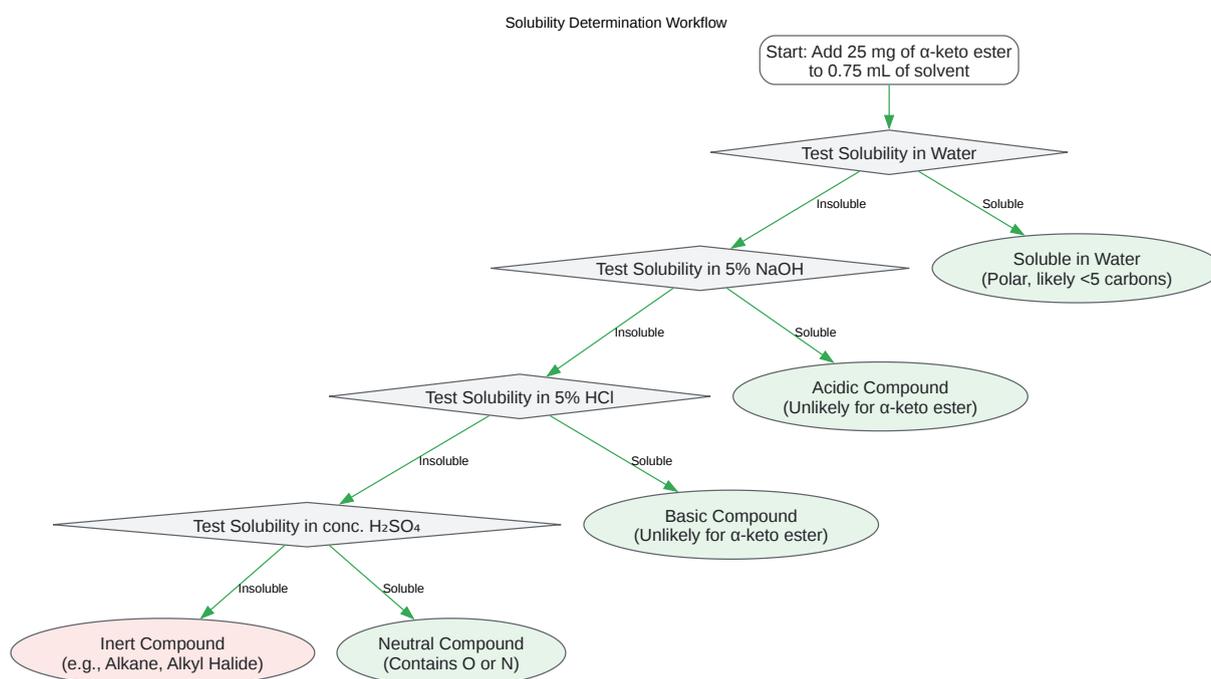
- **Molecular Weight:** Boiling and melting points generally increase with molecular weight due to stronger van der Waals forces.[10]
- **Chain Length and Branching:** Longer, straight alkyl chains lead to higher boiling points because of increased surface area for van der Waals interactions. Branching lowers the boiling point by creating a more compact molecular shape that reduces this surface area.[11]

Table 1: Physical Properties of Common  $\alpha$ -Keto Esters

Compound	Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
Methyl Pyruvate	C <sub>4</sub> H <sub>6</sub> O <sub>3</sub>	102.09	N/A	134-137[3]

| Ethyl Pyruvate | C<sub>5</sub>H<sub>8</sub>O<sub>3</sub> | 116.12 | -58[5] | 142-148[5][12] |

Intermolecular Forces in  $\alpha$ -Keto Esters



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Caption: Logic diagram for classifying an organic compound by solubility.

## Experimental Protocol: Determination of Solubility

This protocol provides a systematic approach to characterizing the solubility of an  $\alpha$ -keto ester.

[13][14] Materials:

- Test tubes and rack
- Vortex mixer or stirring rod
- Sample of  $\alpha$ -keto ester
- Solvents: Deionized water, 5% HCl(aq), 5% NaOH(aq), ethanol, diethyl ether, concentrated H<sub>2</sub>SO<sub>4</sub> (use with extreme caution)

Procedure:

- Initial Test: Place approximately 25 mg (solid) or 0.05 mL (liquid) of the  $\alpha$ -keto ester into a small test tube.
- Solvent Addition: Add 0.75 mL of the first solvent (typically water) in small portions. After each addition, shake or vortex the tube vigorously for 1-2 minutes. [14]3. Observation: Observe closely to see if the compound dissolves completely. A compound is considered soluble if it forms a homogeneous solution.
- Systematic Testing: If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, followed by 5% HCl, and finally concentrated H<sub>2</sub>SO<sub>4</sub> (if it remains insoluble in the previous solvents). Use a fresh sample for each new solvent class. [15]Virtually all organic compounds containing oxygen are soluble in cold, concentrated sulfuric acid. [15]5. Organic Solvents: Separately test the solubility in common organic solvents like ethanol and diethyl ether using the same procedure.
- Record Results: Classify the solubility in each solvent as 'soluble,' 'partially soluble,' or 'insoluble.'

**Trustworthiness: This systematic approach is self-validating. By moving from polar (water) to acidic/basic and finally to highly reactive (conc.**

# H<sub>2</sub>SO<sub>4</sub>) solvents, the protocol provides strong evidence for the presence of specific functional groups (or lack thereof), confirming the compound's general classification. [16]

## Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation for organic molecules.

### Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups in  $\alpha$ -keto esters.

- **C=O Stretching:** The most prominent feature is the carbonyl (C=O) stretching absorption. Due to the presence of two adjacent carbonyl groups (ketone and ester), one might expect two distinct peaks. However, these often overlap, appearing as a single, strong, and broadened band or as a primary peak with a noticeable shoulder in the range of 1730-1755 cm<sup>-1</sup>. [16] The ester C=O stretch typically appears at a slightly higher frequency than the ketone C=O stretch.
- **C-O Stretching:** Strong, broad C-O stretching bands characteristic of the ester group are visible in the 1000-1300 cm<sup>-1</sup> region. [16] Table 2: Characteristic IR Absorption Frequencies for  $\alpha$ -Keto Esters

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity	Notes
C=O (Ketone & Ester)	1730 - 1755	Strong, often broad	May appear as one peak or a peak with a shoulder. [16]
C-O (Ester)	1000 - 1300	Strong	Often multiple bands are present in this region. [16]

| C-H (sp<sup>3</sup>) | 2850 - 3000 | Medium to Strong | From the alkyl portions of the molecule. |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- <sup>1</sup>H NMR: Protons on carbons alpha to carbonyl groups are deshielded. For α-keto esters, the protons on the R group (adjacent to the ketone) and the R' group (of the ester) will have characteristic chemical shifts. Protons alpha to the ketone typically appear in the 2.1–2.6 ppm range. [17]\* <sup>13</sup>C NMR: The two carbonyl carbons are highly deshielded and appear far downfield.
  - Ketone C=O: Typically resonates in the 190–200 ppm range.
  - Ester C=O: Resonates slightly upfield from the ketone, generally in the 160–170 ppm range.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. Common fragmentation pathways for α-keto esters include:

- α-Cleavage: The bond between the two carbonyl groups or adjacent to a carbonyl group can break. This is a common fragmentation pattern for carbonyl compounds, leading to the formation of a stable acylium ion. [18][19]\* McLafferty Rearrangement: This rearrangement can occur if the alkyl chain (R or R') contains a γ-hydrogen. It involves the transfer of this hydrogen to a carbonyl oxygen, followed by cleavage of the α,β-carbon bond, resulting in the loss of a neutral alkene molecule. [20][21]

Caption: Common α-cleavage fragmentation pathways for ethyl pyruvate.

## Conclusion

The physical properties of α-keto esters are a direct consequence of their unique molecular structure. Their polarity, boiling points, solubility, and spectroscopic signatures are all critical parameters for any scientist working with these compounds. A firm grasp of these characteristics, supported by robust experimental validation, ensures proper handling,

purification, and identification, ultimately enabling their successful application in the complex landscape of chemical synthesis and drug discovery.

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